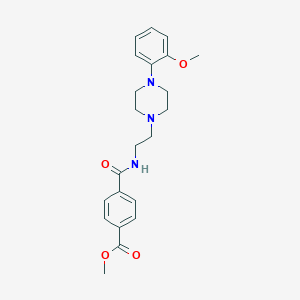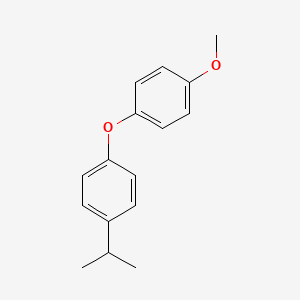![molecular formula C17H18N2O3 B14139088 N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea CAS No. 88971-87-3](/img/structure/B14139088.png)
N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N’-[4-(2-oxo-2-phenylethoxy)phenyl]urea is a chemical compound known for its unique structure and properties It is characterized by the presence of a urea group substituted with dimethyl and phenylethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-[4-(2-oxo-2-phenylethoxy)phenyl]urea typically involves the reaction of N,N-dimethylurea with 4-(2-oxo-2-phenylethoxy)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’-[4-(2-oxo-2-phenylethoxy)phenyl]urea may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key steps include the precise measurement of reactants, controlled addition of catalysts, and continuous monitoring of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N’-[4-(2-oxo-2-phenylethoxy)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Applications De Recherche Scientifique
N,N-Dimethyl-N’-[4-(2-oxo-2-phenylethoxy)phenyl]urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N’-[4-(2-oxo-2-phenylethoxy)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylurea: A simpler analog with only dimethyl substitution.
N,N’-Dimethyl-N-phenylurea: Similar structure but lacks the phenylethoxy group.
N,N-Dimethyl-N’-[4-(2-hydroxy-2-phenylethoxy)phenyl]urea: Similar but with a hydroxy group instead of an oxo group.
Uniqueness
N,N-Dimethyl-N’-[4-(2-oxo-2-phenylethoxy)phenyl]urea is unique due to the presence of both dimethyl and phenylethoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
88971-87-3 |
|---|---|
Formule moléculaire |
C17H18N2O3 |
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
1,1-dimethyl-3-(4-phenacyloxyphenyl)urea |
InChI |
InChI=1S/C17H18N2O3/c1-19(2)17(21)18-14-8-10-15(11-9-14)22-12-16(20)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,18,21) |
Clé InChI |
HAXORDZUOCIYBX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC1=CC=C(C=C1)OCC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



stannane](/img/structure/B14139028.png)


![(E)-3-phenyl-N-[2,2,2-trichloro-1-[3-(dimethylamino)propylamino]ethyl]prop-2-enamide](/img/structure/B14139039.png)

![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14139057.png)

![1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14139062.png)
![2-methoxy-1-[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone](/img/structure/B14139067.png)


![2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14139085.png)

